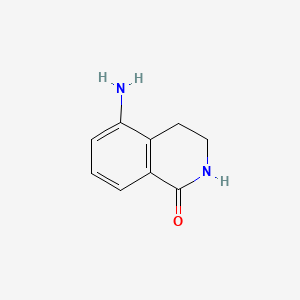

5-amino-3,4-dihydroisoquinolin-1(2H)-one

Description

Structural Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Core in Heterocyclic Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one framework is a foundational structure in heterocyclic chemistry and is recognized as a "privileged scaffold". researchgate.net This designation stems from its frequent appearance in a multitude of natural products and synthetically developed molecules that exhibit a wide array of biological activities. researchgate.net The inherent structural rigidity and chemical features of this core allow it to serve as a robust template for designing novel therapeutic agents. nih.gov

The significance of this scaffold is underscored by the diverse pharmacological properties associated with its derivatives. These compounds have been investigated for a range of applications, as detailed in the table below.

| Compound Class / Example | Reported Biological Activity | Reference |

|---|---|---|

| General Derivatives | Antitumor | nih.gov |

| General Derivatives | Antimicrobial | nih.gov |

| General Derivatives | Antiviral | nih.gov |

| General Derivatives | Antifungal | nih.gov |

| Specifically Synthesized Derivatives | Antioomycete (against plant pathogens) | nih.govrsc.org |

The development of innovative synthetic methodologies, including metal-catalyzed reactions, multicomponent reactions, and domino protocols, has further enhanced the accessibility and modification of this core structure, solidifying its importance in medicinal chemistry. researchgate.net

Prominence of Aminated Dihydroisoquinolinones as Versatile Chemical Scaffolds

The introduction of an amino group onto the dihydroisoquinolinone scaffold gives rise to aminated dihydroisoquinolinones, a class of compounds that serve as highly versatile platforms in drug discovery. The position of the amino substituent can significantly influence the molecule's biological profile, leading to a broad spectrum of potential therapeutic applications.

For instance, research into 2-amino-3,4-dihydroisoquinolin-1(2H)-one has revealed its potential for antimicrobial, antiviral, and anticancer activities. ontosight.ai This has established it not only as a potentially bioactive compound but also as a valuable precursor for the synthesis of other complex molecules. ontosight.ai Furthermore, other positional isomers, such as those found in aminoethyl pyrrolo dihydroisoquinolinones, have been identified as novel and potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA repair and a key target in cancer therapy. researchgate.net The ability to functionalize the amino group allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.

Scope and Research Trajectories Pertaining to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one

The primary research trajectory for this compound is firmly centered on its role as a potent and water-soluble inhibitor of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov PARP is a nuclear enzyme that is activated by DNA strand breaks, often caused by reactive oxygen species, and its overactivation can deplete cellular energy stores, leading to cell death and tissue injury. nih.govnih.gov The inhibition of PARP is therefore a promising therapeutic strategy for conditions associated with inflammation and ischemia-reperfusion injury. nih.gov

Key research findings have highlighted the therapeutic potential of this compound in preclinical models. It has demonstrated a significant ability to protect against organ damage in various critical conditions.

| Research Area | Key Findings | Reference |

|---|---|---|

| PARP Inhibition | Potent inhibitor of PARP activity with an IC₅₀ value of approximately 0.01 mM in human cardiac myoblasts. | nih.gov |

| Hemorrhagic Shock | Abolishes multiple organ injury and dysfunction (renal, liver, pancreatic) following severe hemorrhage and resuscitation in rats. | nih.gov |

| Experimental Periodontitis | Significantly reduces neutrophil infiltration, PARP activation, and alveolar bone destruction in a rat model of periodontitis. | nih.gov |

These studies underscore the compound's potential as a novel therapeutic agent for treating conditions like periodontal disease and mitigating the systemic damage caused by traumatic events such as hemorrhagic shock. nih.govnih.gov The water-solubility of this compound is a significant advantage over other PARP inhibitors that require solvents like DMSO, which can have their own biological effects. nih.gov Ongoing research continues to explore the full therapeutic scope of this promising molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKPVYTPRJRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274727 | |

| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-53-2 | |

| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57WB58CNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 5 Amino 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Foundational Approaches to the 3,4-Dihydroisoquinolin-1(2H)-one Nucleus

The construction of the fundamental 3,4-dihydroisoquinolin-1(2H)-one scaffold is a critical first step in the synthesis of its 5-amino derivative. Various classical and contemporary methods have been developed to efficiently assemble this bicyclic lactam.

Intramolecular Cyclization Reactions in Dihydroisoquinolinone Synthesis

Intramolecular cyclization reactions represent a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. These reactions typically involve the formation of the six-membered lactam ring from a suitably functionalized phenethylamine (B48288) derivative. A common strategy is the cyclization of β-phenylethyl isocyanates, which can be generated in situ from the corresponding acyl azides via a Curtius rearrangement. The isocyanate then undergoes an intramolecular electrophilic attack on the aromatic ring to yield the desired dihydroisoquinolinone.

Another prominent intramolecular cyclization method is the Friedel-Crafts reaction. In this approach, a phenethylamine derivative bearing a carboxylic acid or its derivative on the amino group is treated with a strong acid catalyst. The acid promotes the acylation of the aromatic ring, leading to the formation of the lactam. The choice of the acid catalyst and reaction conditions is crucial to achieving high yields and minimizing side reactions.

A plausible, though not explicitly detailed in extensive literature for this specific isomer, synthetic route to 5-amino-3,4-dihydroisoquinolin-1(2H)-one could commence with a precursor already bearing a nitrogen functionality, such as 2-methyl-6-nitrobenzoic acid. This starting material could be elaborated into a suitable phenethylamine derivative, which would then undergo intramolecular cyclization. The nitro group could subsequently be reduced to the desired amine.

Table 1: Illustrative Intramolecular Cyclization Conditions for Dihydroisoquinolinone Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-(2-Phenylethyl)benzoic acid | Polyphosphoric acid (PPA), heat | 3,4-Dihydroisoquinolin-1(2H)-one | High |

| N-(2-Phenylethyl)acetamide | Polyphosphoric acid (PPA), heat | 3,4-Dihydroisoquinolin-1(2H)-one | Moderate |

Carbonylation and Carbomylation Pathways to 3,4-Dihydroisoquinolin-1(2H)-ones

Carbonylation and carbamoylation reactions offer alternative and often highly efficient routes to the 3,4-dihydroisoquinolin-1(2H)-one nucleus. These methods typically employ transition metal catalysts, most notably palladium, to facilitate the insertion of a carbonyl group.

In a typical carbonylation approach, a 2-halo-phenethylamine derivative is subjected to a palladium-catalyzed reaction in the presence of carbon monoxide. The catalyst facilitates the oxidative addition of the aryl halide, followed by CO insertion and subsequent reductive elimination to form the lactam ring.

Carbamoylation strategies involve the intramolecular reaction of an aryl halide with an amide functionality. For instance, a palladium-catalyzed intramolecular carbamoylation of an N-substituted 2-bromophenethylamine (B104595) can yield the corresponding 3,4-dihydroisoquinolin-1(2H)-one.

Table 2: Examples of Carbonylation and Carbamoylation Reactions

| Substrate | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Tosyl-2-bromophenethylamine | Pd(OAc)₂, PPh₃, CO, base | N-Tosyl-3,4-dihydroisoquinolin-1(2H)-one | High |

Metal-Catalyzed Synthetic Protocols

The advent of metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, and the formation of 3,4-dihydroisoquinolin-1(2H)-ones is no exception. Palladium and rhodium complexes have proven to be particularly effective in this regard.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. This approach typically involves the use of a directing group on the nitrogen atom of a phenethylamine derivative, which guides the palladium catalyst to a specific C-H bond on the aromatic ring. Subsequent carbonylation or annulation with a suitable coupling partner leads to the formation of the dihydroisoquinolinone ring.

For instance, an N-methoxybenzamide can undergo a palladium-catalyzed intramolecular C-H activation and annulation with an alkene to afford the corresponding 3,4-dihydroisoquinolin-1(2H)-one derivative. The choice of the directing group, oxidant, and reaction conditions is critical for the success of these transformations.

Rhodium catalysts have been effectively employed in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through C-H activation and subsequent alkylation. A common strategy involves the rhodium-catalyzed reaction of a benzamide (B126) derivative, often containing a directing group, with an alkene. This reaction leads to the ortho-alkylation of the benzamide, introducing a two-carbon unit that can then participate in a subsequent cyclization to form the dihydroisoquinolinone ring.

For example, a rhodium-catalyzed reaction of a benzamide with an N-vinylphthalimide can introduce a 2-aminoethyl group at the ortho position, which can then be cyclized to the desired lactam.

Table 3: Overview of Metal-Catalyzed Syntheses of Dihydroisoquinolinones

| Catalyst | Substrates | Key Transformation |

|---|---|---|

| Palladium(II) acetate | N-Aryl-2-phenethylamides, alkenes | C-H activation/annulation |

Metal-Free Domino and Multicomponent Reactions (MCRs)

In the pursuit of more sustainable and efficient synthetic methods, metal-free domino and multicomponent reactions (MCRs) have gained significant attention. These reactions allow for the construction of complex molecules, such as 3,4-dihydroisoquinolin-1(2H)-ones, in a single pot from simple starting materials, thereby reducing waste and simplifying purification processes.

A notable example is the Castagnoli-Cushman reaction, a three-component reaction involving a homophthalic anhydride (B1165640), an amine, and an aldehyde or ketone. This reaction proceeds through a series of intermediates to afford a highly substituted 3,4-dihydroisoquinolin-1(2H)-one derivative. While this method is powerful for generating diversity, its application to the synthesis of the specific this compound would depend on the availability of suitably substituted starting materials.

Another metal-free approach involves a domino reaction initiated by a Michael addition. For instance, the reaction of a 2-alkenylbenzoic acid derivative with an amine can trigger a cascade of reactions, including Michael addition and subsequent intramolecular amidation, to furnish the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Castagnoli-Cushman Reaction Applications in Dihydroisoquinolone Synthesis

The Castagnoli-Cushman reaction (CCR) has emerged as a powerful tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.netresearchgate.net This formal [4+2] cycloaddition typically involves the reaction of a homophthalic anhydride with an imine, leading to the formation of the dihydroisoquinolone ring system with the creation of two new stereogenic centers. researchgate.net

One notable application involves a one-pot Staudinger/aza-Wittig/Castagnoli-Cushman reaction sequence. This method utilizes azido (B1232118) aldehydes and homophthalic anhydrides, proceeding at room temperature to deliver novel polyheterocycles in high yields and with high diastereoselectivity. researchgate.net The reaction of homophthalic anhydride with aldimines generated in situ has been shown to produce the cis-diastereomer of the corresponding 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one, which can be subsequently converted to the more thermodynamically stable trans-isomer. kthmcollege.ac.in

A three-component variant of the CCR, employing homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate, has been successfully applied to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.govtandfonline.com This approach allows for the introduction of various substituents at the 3-position of the dihydroisoquinolone core. nih.gov For instance, the reaction has been used to synthesize a series of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one, demonstrating the versatility of this method for creating libraries of compounds for biological screening. rsc.org

The scope of the CCR has been further expanded by using 3,4-dihydroisoquinolines as the imine component, reacting with anhydrides such as succinic, glutaric, diglycolic, and thiodiacetic anhydrides to generate tricyclic annulated systems. nih.gov

| Reactants | Reaction Type | Key Features | Products |

|---|---|---|---|

| Azido aldehydes, Homophthalic anhydrides | One-pot Staudinger/aza-Wittig/CCR | Room temperature, high yield, high diastereoselectivity | Polyheterocycles |

| Homophthalic anhydrides, Carbonyl compound, Ammonium acetate | Three-component CCR | Versatile for substitution at C-3 | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides |

| 3,4-Dihydroisoquinolines, Various anhydrides | CCR | Formation of tricyclic systems | Substituted benzo[a]quinolizidine products |

Ninhydrin-Based Multicomponent Cyclizations for Dihydroisoquinolinone Derivatives

Ninhydrin (B49086), a versatile building block in organic synthesis, has been increasingly utilized in multicomponent reactions (MCRs) to construct diverse and complex molecular scaffolds. nih.govresearchgate.net Its electrophilic nature allows it to react with a wide range of nucleophiles, making it an ideal component for MCRs. nih.gov

Recent advancements have highlighted the use of ninhydrin in the synthesis of various heterocyclic systems, including indeno-fused heterocycles and spiro-indeno heterocycles. nih.gov One green and highly efficient approach involves a one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water. This catalyst-free method proceeds at room temperature with short reaction times, affording imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives in high yields. rsc.org While not directly producing the 3,4-dihydroisoquinolin-1(2H)-one core, these ninhydrin-based MCRs showcase the potential for generating complex heterocyclic structures that could serve as precursors or analogues. The versatility of ninhydrin in MCRs offers a promising avenue for the future development of novel synthetic routes toward dihydroisoquinolinone derivatives. researchgate.net

Oxidative Transformations in the Construction of the 3,4-Dihydroisoquinolin-1(2H)-one System

Oxidative transformations provide another important strategy for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one system. kthmcollege.ac.in These methods often involve the oxidation of isoquinoline (B145761) precursors or related nitrogen-containing heterocycles. researchgate.net For instance, substituted isoquinoline libraries generated through microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions can be oxidized to their corresponding isoquinolin-1(2H)-one analogues. organic-chemistry.org

Rhodium-catalyzed C-H bond functionalization represents a modern and efficient approach. For example, a rhodium-catalyzed internal oxidant-directed synthesis has been developed to produce 3,4-dihydroisoquinolin-1(2H)-ones in good to excellent yields at room temperature with low catalyst loading. kthmcollege.ac.in Another rhodium-catalyzed method involves the alkylation of aromatic amides containing an 8-aminoquinoline (B160924) directing group with N-vinylphthalimide, which functions as a 2-aminoethylating reagent. The resulting products can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. nih.gov

Selective Functionalization and Amination at C-5 Position

Introducing an amino group at the C-5 position of the 3,4-dihydroisoquinolin-1(2H)-one core is a key step in the synthesis of the target compound. This can be achieved through direct amination or by the reduction of a nitro group precursor.

Reduction of Nitro-Substituted 3,4-Dihydroisoquinolin-1(2H)-one Precursors to the 5-Amino Analogue

A more common and reliable strategy for introducing the 5-amino group is through the reduction of a corresponding 5-nitro-3,4-dihydroisoquinolin-1(2H)-one precursor. This two-step approach involves the initial synthesis of the nitro-substituted analogue, followed by reduction of the nitro group.

The synthesis of nitro-substituted isoquinoline derivatives has been reported in various contexts. For instance, a method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from homoveratrylamine and aliphatic nitro compounds in polyphosphoric acid has been developed. researchgate.net The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines has also been described. nih.gov

The reduction of a nitro group on an aromatic ring to an amino group is a well-established transformation in organic chemistry. A common method for this reduction is the use of sodium dithionite (B78146). For example, a nitropyrrole derivative was successfully reduced to the corresponding aminopyrrole by heating with sodium dithionite in a water-ethanol mixture. rsc.org This method could be applicable to the reduction of a 5-nitro-3,4-dihydroisoquinolin-1(2H)-one precursor to afford the desired this compound.

Asymmetric Synthesis and Stereocontrol in 3,4-Dihydroisoquinolin-1(2H)-one Analogues

The development of asymmetric methods to control the stereochemistry of 3,4-dihydroisoquinolin-1(2H)-one analogues is of significant interest, particularly for applications in medicinal chemistry. kthmcollege.ac.innih.gov

Several strategies have been employed to achieve enantioselective synthesis. A palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a CO source has been developed for the synthesis of quaternary 3,4-dihydroisoquinolines. researchgate.net Asymmetric hydrogenation of dihydroisoquinolines and quinolines using heterogeneous chiral cationic ruthenium catalysts in ionic liquids has been shown to produce 1-alkyl tetrahydroisoquinolines with excellent yields and enantiomeric excesses. mdpi.com

Mechanistic Elucidations and Reaction Pathway Analyses for 5 Amino 3,4 Dihydroisoquinolin 1 2h One Synthesis

Insights into Key Bond-Forming Steps and Intermediates

The construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system is fundamentally achieved through intramolecular cyclization reactions. kthmcollege.ac.in These strategies involve the formation of a key carbon-carbon or carbon-nitrogen bond that closes the six-membered lactam ring onto the existing benzene (B151609) ring. The nature of the precursors and the reaction conditions dictate the specific intermediates and the sequence of bond-forming events.

Common approaches include the intramolecular cyclization of appropriately substituted carbamates, ureas, or isocyanates. kthmcollege.ac.in For instance, the cyclization of N-Boc-protected (β-arylethyl)carbamates can be initiated under acidic conditions, proceeding through a key electrophilic aromatic substitution mechanism. In this process, a reactive N-acyliminium ion intermediate is generated, which is then attacked by the electron-rich aromatic ring to forge the final heterocyclic structure. Another established route is the intramolecular electrophilic cyclization of 3,4-disubstituted lactams, which provides an alternative pathway to the dihydroisoquinolinone core. documentsdelivered.com The critical bond-forming step in these syntheses is the ring closure, which establishes the bicyclic architecture of the target molecule.

Role of Catalysis in Directing Selectivity and Efficiency

Modern synthetic approaches increasingly rely on transition-metal catalysis to construct the dihydroisoquinolinone framework with high levels of efficiency and selectivity. kthmcollege.ac.in Catalysts based on palladium and rhodium, in particular, have enabled the use of novel reaction pathways, such as C-H bond activation and functionalization, that offer significant advantages in terms of atom economy and substrate scope. rsc.orgdntb.gov.ua These catalytic systems play a crucial role in controlling the regioselectivity and, in asymmetric variants, the stereoselectivity of the transformations.

While targeting the 1-oxo functionality, related structures such as 1-amino-3,4-dihydroisoquinolines can be synthesized via elegant palladium-catalyzed C-H bond aminoimidoylation reactions, providing insight into relevant C-N and C-C bond-forming mechanisms. dntb.gov.ua This transformation efficiently constructs the heterocyclic core through a sequence of isocyanide insertion and C-H bond activation. dntb.gov.ua The proposed catalytic cycle begins with the active Pd(0) catalyst and proceeds through several key intermediates.

A plausible mechanism involves the consecutive insertion of isocyanide and C-H bond activation, with C-N and C-C bonds being formed in a single step under redox-neutral conditions. dntb.gov.ua O-benzoyl hydroxylamines are often employed as electrophilic amino sources in this process. dntb.gov.ua

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed C-H Aminoimidoylation

| Step | Description | Key Intermediate |

| 1. Oxidative Addition | The electrophilic amino source adds to the Pd(0) catalyst. | Pd(II) complex |

| 2. Isocyanide Insertion | The isocyanide substrate coordinates to and inserts into the Pd-N bond. | Imidoylpalladium(II) intermediate |

| 3. C-H Activation/Cyclization | Intramolecular C-H activation of the pendant aromatic ring occurs, leading to the formation of a palladacycle. This is the key ring-forming step. | Six-membered palladacycle |

| 4. Reductive Elimination | The product, 1-amino-3,4-dihydroisoquinoline, is eliminated from the metal center. | Product complex |

| 5. Catalyst Regeneration | The Pd(0) catalyst is regenerated, completing the catalytic cycle. | Pd(0) species |

Rhodium catalysis has emerged as a powerful tool for synthesizing isoquinolone scaffolds, often proceeding via C-H activation pathways. organic-chemistry.org One prominent mechanism involves the generation of rhodium-carbene (or carbenoid) intermediates, which then participate in a cascade of events leading to the final product. acs.org These reactions typically utilize a directing group on the amide substrate to guide the C-H activation to the ortho position of the aromatic ring. kthmcollege.ac.in

The reaction pathway is believed to commence with the formation of a five-membered rhodacycle intermediate via C-H activation. nih.gov Subsequent coordination and migratory insertion of a coupling partner, such as a cyclopropene (B1174273) or another unsaturated molecule, expands the ring. In some proposed mechanisms, particularly those involving diazo compounds, a rhodium carbenoid is formed which undergoes a formal aromatic C-H insertion. acs.org However, detailed studies suggest that this "insertion" may in fact be a stepwise electrophilic aromatic substitution, which averts the formation of undesired Buchner-type byproducts. acs.org Another pathway involves the coupling of amides with cyclopropenes, which forms a bicyclic intermediate that subsequently opens under acidic conditions to yield the 4-substituted isoquinolone. nih.gov

Table 2: General Steps in Rhodium-Catalyzed Isoquinolone Synthesis

| Step | Description | Key Intermediate |

| 1. C-H Activation | The Rh(III) catalyst coordinates to the directing group and activates a proximal C-H bond on the aromatic ring. | Five-membered rhodacycle |

| 2. Coordination & Insertion | The coupling partner (e.g., alkyne, alkene, carbene precursor) coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. | Seven-membered rhodacycle or related species |

| 3. Annulation/Cyclization | Intramolecular cyclization occurs to form the six-membered heterocyclic ring of the isoquinolone core. | Fused bicyclic rhodium complex |

| 4. Product Release | The isoquinolone product is released, often via reductive elimination or protonolysis. | Product and regenerated catalyst precursor |

Isomerization Phenomena and Mechanistic Divergence in Derivative Formation

In several advanced synthetic strategies for dihydroisoquinoline derivatives, an isomerization event is a critical final step in the reaction cascade. chinesechemsoc.org This is particularly prevalent in dearomative cycloaddition reactions, where the initial product formed is often a less stable kinetic isomer. pitt.edu

Computational Chemistry in Understanding Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions, including the synthesis of dihydroisoquinolinones. rsc.orgmdpi.com DFT calculations allow researchers to map the potential energy surface of a reaction, providing detailed insights into the feasibility of proposed pathways. researchgate.net

By calculating the Gibbs free energies of reactants, intermediates, and transition states, computational studies can identify the rate-determining step of a catalytic cycle and predict the most favorable reaction pathway. rsc.orgresearchgate.net For instance, DFT has been used to investigate the mechanism of intramolecular Heck reactions, confirming that oxidative addition is often the rate-determining step and that a cationic Pd(0)/Pd(II) cycle is energetically favored over a Pd(II)/Pd(IV) alternative. researchgate.netchim.it Furthermore, these computational models are instrumental in explaining the origins of regio- and stereoselectivity. By comparing the activation energy barriers for the formation of different isomers, researchers can understand why a particular product is favored, guiding the rational design of more selective catalysts and reaction conditions. researchgate.net

Table 3: Application of DFT Calculations in Mechanistic Studies

| Computational Output | Mechanistic Insight Provided |

| Relative Free Energies (ΔG) | Determines the thermodynamic stability of intermediates and the overall reaction feasibility. |

| Transition State (TS) Energies | Identifies the kinetic barriers for each step, allowing for the determination of the rate-limiting step and the most probable reaction pathway. |

| Optimized Geometries | Provides three-dimensional structures of intermediates and transition states, helping to visualize steric and electronic interactions. |

| Charge Distribution Analysis | Elucidates the electronic nature of intermediates and helps to understand bond-forming and bond-breaking processes. |

| Kinetic Isotope Effect (KIE) Prediction | Calculated KIEs can be compared with experimental values to validate proposed mechanisms, particularly C-H activation steps. |

Structure Activity Relationships Sar and Molecular Design Principles for 5 Amino 3,4 Dihydroisoquinolin 1 2h One Derivatives

Impact of Substituent Modifications on Molecular Recognition and Biological Activity

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives is profoundly influenced by the nature and position of various substituents on the core structure. These modifications dictate the molecule's electronic, steric, and hydrophobic properties, which in turn govern its ability to recognize and interact with specific biological targets.

Positional Effects of Amino Group and Other Substituents on Scaffold Activity

The placement of functional groups, particularly the amino group, on the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a critical determinant of biological activity and molecular stability. For related dihydroquinolinone structures, theoretical studies using Density Functional Theory (DFT) have shown that the conformation of substituents significantly impacts the molecule's stability. For instance, in analyses of 3-amino-dihydroquinolin-one derivatives, isomers with an equatorial orientation of the amino group at position 3 are found to be more stable than their axial counterparts. researchgate.net This preference for an equatorial position likely minimizes steric hindrance and results in a lower energy conformation, which can be crucial for optimal binding to a target protein.

Furthermore, the position of substituents on the fused aromatic ring, such as at the C6 and C7 positions, can modulate the molecule's hydrophobic character. Studies on related quinolinone systems demonstrate that adding groups like methyl (CH₃), cyano (CN), chloro (Cl), and acetyl (COCH₃) at either position 6 or 7 increases the compound's hydrophobicity (cLogP). researchgate.net This highlights that while the core scaffold provides the essential framework, the precise positioning of even small functional groups can fine-tune the molecule's physicochemical properties for improved biological performance. The existence of various positional isomers, such as 7-amino-3,4-dihydroisoquinolin-1(2H)-one, underscores the importance of investigating different substitution patterns to discover the optimal arrangement for a given biological target. chemscene.com

Structural Requirements for Target Interaction in 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold to exhibit potent biological activity, specific structural features are often required for effective interaction with their targets. Research into a series of these derivatives as antioomycete agents has revealed that a carboxyl group at the C4-position is a crucial requirement for their activity. nih.govresearchgate.net This suggests that the carboxyl group may act as a key hydrogen bond donor or acceptor, or engage in ionic interactions within the target's binding site.

Beyond specific functional groups, broader physicochemical properties like hydrophobicity and steric bulk play a significant role. Quantitative structure-activity relationship (QSAR) studies on the closely related 3,4-dihydro-1-isoquinolinamines indicate that their inhibitory potency against certain enzymes is controlled by their hydrophobic properties and molar refractivity. researchgate.net This implies that effective target binding involves hydrophobic interactions and that the size and shape of the molecule (steric effects) must be complementary to the topology of the binding pocket. researchgate.net Similarly, SAR studies on other tetrahydroisoquinoline-based inhibitors show a general trend where increased lipophilicity leads to improved potency, further emphasizing the importance of hydrophobic interactions in molecular recognition. nih.gov

Table 1: Summary of Key Structure-Activity Relationship Findings

| Structural Feature/Modification | Position | Impact on Activity/Property | Source(s) |

|---|---|---|---|

| Amino Group Conformation | C3 | Equatorial isomers are more stable than axial isomers. | researchgate.net |

| Substituents (e.g., -CH₃, -CN, -Cl) | C6 / C7 | Increases hydrophobic capacity (cLogP). | researchgate.net |

| Carboxyl Group | C4 | Identified as necessary for antioomycete activity. | nih.govresearchgate.net |

| Overall Lipophilicity | Scaffold | Increased lipophilicity often correlates with improved potency. | researchgate.netnih.gov |

| Steric Profile | Scaffold | Molar refractivity and molecular shape influence target interaction. | researchgate.net |

Computational Modeling and In Silico Approaches to Optimize Molecular Design

Computational chemistry provides powerful tools to rationalize observed SAR and guide the design of new, more potent analogues. In silico techniques such as molecular docking, QSAR, and the analysis of theoretical descriptors are integral to modern drug discovery efforts involving the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. This technique is instrumental in understanding how 3,4-dihydroisoquinolin-1(2H)-one derivatives might interact with their biological targets at a molecular level. For instance, docking studies on related heterocyclic compounds have been used to analyze their binding orientation within the active site of enzymes. researchgate.net By visualizing the docked poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net This information helps explain why certain structural modifications enhance activity while others diminish it, providing a rational basis for designing new compounds with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on 3,4-Dihydroisoquinolin-1(2H)-one Analogues

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional QSAR (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully developed. nih.govresearchgate.net These models provide contour maps that visualize the regions around the molecular scaffold where steric bulk, electrostatic charge, and hydrophobic properties are favorable or unfavorable for activity. Such models have reinforced the necessity of the C4-carboxyl group and revealed other key structural requirements for the antioomycete activity of these compounds. nih.govresearchgate.net Similarly, 2D-QSAR studies on related isoquinolinamines have also yielded correlations that help predict the potency of new analogues based on their structural features. researchgate.net

Theoretical Descriptors in Rational Molecular Design

Rational molecular design relies on theoretical descriptors—numerically calculated properties that characterize the physicochemical nature of a molecule. These descriptors are the fundamental inputs for QSAR models and are used to guide the optimization of lead compounds. Key descriptors relevant to the design of 3,4-dihydroisoquinolin-1(2H)-one analogues include those related to hydrophobicity (e.g., logP), steric effects (e.g., molar refractivity), and electronic properties. researchgate.net

Future Perspectives and Emerging Directions in 5 Amino 3,4 Dihydroisoquinolin 1 2h One Research

Innovations in Green and Sustainable Synthetic Methodologies for Dihydroisoquinolinones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For dihydroisoquinolinones, research is shifting away from traditional methods that may require harsh conditions or expensive metal catalysts towards more sustainable alternatives. Future efforts are expected to concentrate on methodologies that offer high atom economy, use cheaper and more abundant catalysts, and operate under milder reaction conditions. researchgate.netresearchgate.net

Key innovations include:

Photocatalysis and Electrocatalysis: Visible-light mediated reactions and electrocatalysis are emerging as powerful tools for constructing the isoquinolinone core. researchgate.net These methods often proceed under ambient conditions and can enable unique chemical transformations.

Earth-Abundant Metal Catalysis: There is a growing trend to replace precious metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant metals such as cobalt, copper, and iron. researchgate.netorganic-chemistry.org These alternatives offer the dual benefits of lower cost and reduced environmental impact.

C-H Activation: Direct functionalization of C-H bonds is a highly efficient strategy that avoids the need for pre-functionalized starting materials, thus reducing waste and synthetic steps. organic-chemistry.org Applying these techniques to the synthesis and modification of the 5-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold is a promising avenue for future research.

Table 1: Comparison of Synthetic Approaches for Dihydroisoquinolinones

| Methodology | Traditional Approaches | Emerging Green Approaches |

|---|---|---|

| Catalysts | Often rely on precious metals (e.g., Palladium, Rhodium). | Utilize earth-abundant metals (e.g., Cobalt, Copper) or metal-free systems (photocatalysis). researchgate.netresearchgate.net |

| Reaction Conditions | May require high temperatures, inert atmospheres, and stoichiometric reagents. | Often proceed at ambient temperature and pressure. researchgate.net |

| Atom Economy | Can be lower due to the use of protecting groups and multi-step sequences. | Generally higher, especially with C-H activation strategies that minimize waste. organic-chemistry.org |

| Solvents | Frequently use volatile organic compounds (VOCs). | Increasing use of greener solvents or solvent-free conditions. |

Application of Advanced Analytical Techniques for Structural and Mechanistic Studies

A deep understanding of the three-dimensional structure and reaction mechanisms is crucial for the rational design of new derivatives and for optimizing synthetic protocols. Advanced analytical techniques are indispensable in this regard, providing detailed insights at the molecular level.

X-Ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of molecules. mdpi.comrsc.org For novel derivatives of this compound, this technique can reveal precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their physical properties and biological interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are pivotal for structure elucidation in solution. They are also powerful tools for studying reaction kinetics and identifying transient intermediates, thereby shedding light on reaction mechanisms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. nih.gov When coupled with techniques like liquid chromatography (LC-MS), it becomes a powerful method for monitoring reaction progress, identifying byproducts, and performing metabolite identification in biological studies.

Table 2: Role of Advanced Analytical Techniques

| Technique | Application in Dihydroisoquinolinone Research | Information Provided |

|---|---|---|

| X-Ray Crystallography | Unambiguous structure determination of new derivatives. mdpi.com | 3D molecular structure, stereochemistry, crystal packing, intermolecular interactions. rsc.org |

| NMR Spectroscopy | Structure elucidation in solution, mechanistic studies. acs.org | Connectivity of atoms, proton and carbon environments, stereochemical relationships. |

| Mass Spectrometry | Molecular weight confirmation, reaction monitoring, impurity profiling. nih.gov | Precise molecular weight, elemental composition, structural fragmentation patterns. |

Computational Methodologies for Predictive Design and Reactivity Profiling of Aminated Dihydroisoquinolinones

In silico methods are becoming increasingly integrated into the chemical research workflow, offering the ability to predict molecular properties and guide experimental design, thereby saving time and resources. For the this compound scaffold, computational chemistry holds significant promise.

Density Functional Theory (DFT): DFT calculations are used to model electronic structure, predict reactivity, and elucidate reaction mechanisms. researchgate.netsapub.org This can help in understanding the influence of the amino group at the 5-position on the scaffold's reactivity and in designing more efficient synthetic routes.

Molecular Docking and Dynamics: These simulation techniques are crucial in drug discovery. nih.gov They can be used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors, guiding the design of new compounds with enhanced potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models help in identifying the key structural features required for a desired activity and can predict the potency of newly designed molecules before their synthesis.

Table 3: Computational Tools in Aminated Dihydroisoquinolinone Research

| Computational Method | Primary Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation and reactivity analysis. sapub.org | Reaction energy profiles, orbital energies (HOMO/LUMO), charge distribution. |

| Molecular Docking | Virtual screening and binding mode prediction. nih.gov | Preferred binding orientation in a target protein, binding affinity scores. |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. nih.gov | Conformational changes over time, stability of interactions. |

| 3D-QSAR | Guiding lead optimization. mdpi.com | Correlation of molecular fields with biological activity, prediction of activity for new analogs. |

Diversification of Research Areas and Novel Functionalizations of the this compound Scaffold

The dihydroisoquinolinone framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org A key future direction is the continued exploration of novel functionalizations of the this compound core to access new chemical space and discover new applications.

Future research will likely focus on:

Late-Stage Functionalization: Developing reactions that can modify the core scaffold after it has been constructed. This allows for the rapid generation of a diverse range of analogs from a common intermediate.

Bioisosteric Replacement: Systematically replacing parts of the molecule (like the amino group or aromatic protons) with other functional groups that have similar physical or chemical properties to modulate the compound's biological activity, solubility, or metabolic stability.

Development of Fused-Ring Systems: Creating more complex, polycyclic structures by building additional rings onto the this compound framework. researchgate.net This can lead to conformationally constrained molecules with potentially novel and highly specific biological activities.

Integration with High-Throughput Screening and Combinatorial Chemistry for Scaffold Exploration

To fully unlock the potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential. ox.ac.uk These approaches allow for the synthesis and evaluation of a vast number of compounds in a short period.

Combinatorial Library Synthesis: The future will see the development of robust synthetic routes amenable to parallel synthesis, allowing for the creation of large libraries of this compound derivatives. nih.gov In these libraries, different substituents can be systematically varied at multiple positions on the scaffold.

High-Throughput Screening (HTS): These libraries can then be tested against a wide array of biological targets using automated HTS platforms. chemdiv.com This enables the rapid identification of "hits"—compounds that show activity in a particular assay—which can then be selected for further optimization. The integration of robotics, miniaturization, and sensitive detection methods makes it possible to screen thousands of compounds efficiently. ox.ac.uk

Table 4: High-Throughput Screening Workflow for Scaffold Exploration

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Parallel synthesis of a large, diverse set of this compound analogs. | Automated synthesis platforms, solid-phase synthesis. |

| 2. Assay Development | Creation of a robust and miniaturized biological assay suitable for automation. | 384-well or 1536-well microplates. ox.ac.uk |

| 3. High-Throughput Screening | Rapid screening of the entire compound library against the biological target. chemdiv.com | Robotic liquid handlers, multi-mode plate readers. |

| 4. Hit Identification & Confirmation | Analysis of screening data to identify active compounds ("hits") and confirm their activity in repeat assays. | Data analysis software, dose-response curve generation. |

| 5. Hit-to-Lead Optimization | Chemical modification of the confirmed hits to improve potency, selectivity, and drug-like properties. | Medicinal chemistry, computational modeling. nih.gov |

Q & A

Q. What are the common synthetic routes for 5-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

The compound is typically synthesized via cyclization reactions. For example, 3,4-dihydroisoquinolinone derivatives can be prepared by treating intermediates like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by purification via silica gel chromatography and recrystallization (yield: ~36%) . Variations include using acyl chlorides for substituent introduction, as seen in the synthesis of acetylcholinesterase inhibitors, where reaction conditions (e.g., anhydrous dioxane, DMAP catalyst) and purification methods (TLC, column chromatography) are critical for optimizing yield and purity .

Q. How is statistical analysis applied to evaluate biological activity data for this compound?

One-way ANOVA with Fisher’s least-significant difference test (95% confidence interval) is commonly used to compare mean activity values (e.g., antimicrobial or antitumor assays). Data are expressed as mean ± SEM, ensuring robust evaluation of significance between experimental groups .

Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?

Key methods include:

- X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding interactions (e.g., C–H···π interactions in crystal packing) .

- NMR spectroscopy : Confirms substituent positions and purity (e.g., ¹H NMR for methyl or acetyl groups) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at position 2 or 5) influence bioactivity?

Substituents like acetyl or benzoyl groups at position 2 enhance acetylcholinesterase inhibition, as demonstrated by IC₅₀ values in low micromolar ranges. Comparative studies using derivatives with varying electron-withdrawing/donating groups reveal structure-activity relationships (SAR), where steric and electronic effects dictate binding affinity .

Q. What crystallographic parameters are critical for understanding the compound’s stability and intermolecular interactions?

Monoclinic crystal systems (space group C2/c) with unit cell dimensions (e.g., a = 21.350 Å, β = 100.227°) and hydrogen-bonding networks contribute to lattice stability. Dashed lines in packing diagrams highlight intermolecular interactions, which are crucial for predicting solubility and crystallinity .

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cell-line variability. Methodological solutions include:

- Standardized protocols : Use consistent reagent concentrations (e.g., 0.1 M NaOH in synthesis) .

- Dose-response curves : Validate activity across multiple concentrations.

- Meta-analysis : Compare datasets using tools like Lipid Search (mass tolerance: 5 ppm) to reconcile fragment ion matches .

Q. What computational tools are recommended for modeling reaction mechanisms or drug-target interactions?

COMSOL Multiphysics enables simulation of reaction kinetics and optimization of synthetic pathways. For docking studies, molecular dynamics software (e.g., AutoDock Vina) predicts binding modes of derivatives with acetylcholinesterase or other targets .

Methodological Design Questions

Q. How to design a factorial experiment to optimize synthesis yield?

A 2³ factorial design could test variables like temperature (25°C vs. 60°C), solvent (ethanol vs. DMF), and reaction time (12 h vs. 24 h). ANOVA analysis identifies significant factors, while response surface methodology (RSM) pinpoints optimal conditions .

Q. What strategies improve reproducibility in crystallography studies?

- Rigorous refinement : Constrain H-atom positions (C–H = 0.93–0.97 Å; Uiso = 1.2Ueq) .

- Data validation : Cross-check with CCDC databases for bond-angle consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.